molecular formula C13H16ClNO B8429077 4-[p-Chlorobenzoyl]-1-methylpiperidine

4-[p-Chlorobenzoyl]-1-methylpiperidine

Cat. No.: B8429077
M. Wt: 237.72 g/mol
InChI Key: PADAQXSTUYWENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[p-Chlorobenzoyl]-1-methylpiperidine is a useful research compound. Its molecular formula is C13H16ClNO and its molecular weight is 237.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

(4-chlorophenyl)-(1-methylpiperidin-4-yl)methanone

InChI

InChI=1S/C13H16ClNO/c1-15-8-6-11(7-9-15)13(16)10-2-4-12(14)5-3-10/h2-5,11H,6-9H2,1H3

InChI Key

PADAQXSTUYWENK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold suspension of anhydrous aluminum chloride (20 g, 75 mmol) in chlorobenzene 30 ml at 0° C. was added 1-methylpiperidine-4-carboxylic acid chloride in small portions and the resulted mixture was refluxed for 3 hours. The reaction mixture was cooled down, poured into ice water. The organic phase was discarded. The aqueous solution was washed with 2×50 ml ethyl ether, basified with potassium hydroxide pellet slowly to pH>10 and extracted with ethyl ether 4×50 ml. The combined organic solution was dried over sodium sulfate and concentrated to give 11.2 g of desired product in 85% yield.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

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